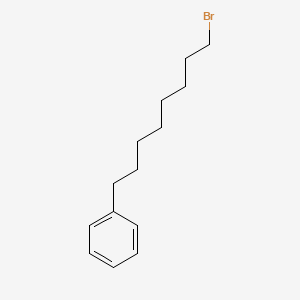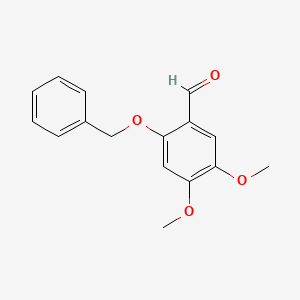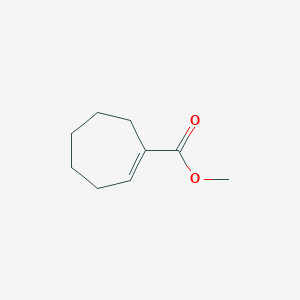
(S)-(-)-1-(4-Bromophenyl)ethylamine
Übersicht
Beschreibung
(S)-(-)-1-(4-Bromophenyl)ethylamine is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiral Separation via HPLC
Another application involves the use of (S)-(-)-1-(4-Bromophenyl)ethylamine in chiral separation. Morris, Greally, and Cairns (1996) utilized normal phase HPLC to separate the enantiomers of this compound. They proposed a retention mechanism based on a three-point interaction model, highlighting the importance of steric attraction/repulsion in the process (Morris, Greally, & Cairns, 1996).
Application in Intelligent Druggery Design
In the field of intelligent druggery design, This compound has been explored for its potential. Guo (2001) researched the capability of Artificial Neural Networks (ANN) in this domain, training the BP ANN with structural parameters and biological activities of N, N-dimethyl 2 bromo(substituted phenyl) ethylamines, a category that includes this compound. The study demonstrated significant progress in the intelligence of the ANN with the growth of training patterns (Guo, 2001).
Enantiomerically Pure Aza-Morita–Baylis–Hillman Adducts
Martelli, Orena, and Rinaldi (2011) used This compound for the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts. They reacted 3-substituted (Z)-2-(bromomethyl)propenoates with this compound in the presence of quinidine, yielding enantiomerically pure products (Martelli, Orena, & Rinaldi, 2011).
Synthesis of Potential Antidepressants
In the pharmaceutical field, This compound was involved in synthesizing potential antidepressants. Yardley et al. (1990) examined a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their ability to inhibit neurotransmitter uptake, which included compounds related to This compound . Some analogues showed effects in the rat pineal gland, indicating potential rapid onset of antidepressant activity (Yardley et al., 1990).
Synthesis of Imaging Agents for Tumors
In the context of medical imaging, This compound was used in the synthesis of imaging agents. John et al. (1996) synthesized bromo and iodo derivatives of this compound, which were evaluated for their affinities to sigma-1 and sigma-2 receptor subtypes. These compounds showed promise as radiopharmaceuticals for imaging sigma receptor-positive tumors (John et al., 1996).
Safety and Hazards
“(S)-(-)-1-(4-Bromophenyl)ethylamine” is classified as Acute Tox. 4 Oral, Aquatic Chronic 2, Skin Corr. 1B, and Skin Sens. 1 . It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Zukünftige Richtungen
“(S)-(-)-1-(4-Bromophenyl)ethylamine” may be used in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, which is an intermediate to prepare a potent and selective antagonist and radioligand for rat P2X7 receptors . This suggests potential future directions in the development of antagonists and radioligands for rat P2X7 receptors.
Eigenschaften
IUPAC Name |
(1S)-1-(4-bromophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZMSEPDYJGBEK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280072 | |
| Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27298-97-1 | |
| Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27298-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


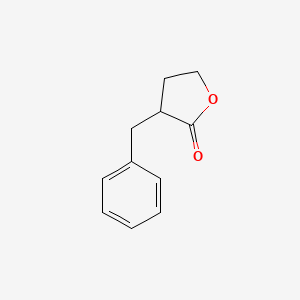


![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)
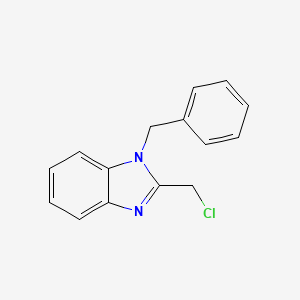
![Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-](/img/structure/B1269778.png)
